(2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid

Description

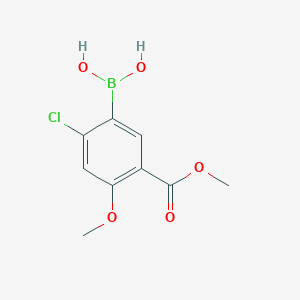

(2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS 957066-07-8) is a substituted phenylboronic acid with the molecular formula C₉H₁₀BClO₅ and a molecular weight of 244.44 g/mol . Key structural features include:

- A chlorine atom at the 2-position of the benzene ring.

- A methoxy group at the 4-position.

- A methoxycarbonyl group (-COOCH₃) at the 5-position.

This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid group’s ability to form stable covalent bonds with transition metals. Its substituents enhance electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical research . Physical properties include a melting point of 135–137°C, boiling point of 425.5°C, and a density of 1.38 g/cm³ .

Properties

IUPAC Name |

(2-chloro-4-methoxy-5-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BClO5/c1-15-8-4-7(11)6(10(13)14)3-5(8)9(12)16-2/h3-4,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGSNYKPLGZLDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)OC)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657357 | |

| Record name | [2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957066-07-8 | |

| Record name | [2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methoxy-5-(methoxycarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via Electrophilic Trapping of Arylmetal Intermediates

One classical approach involves generating an arylmetal intermediate by lithium–halogen exchange or Grignard formation from a halogenated precursor, followed by electrophilic trapping with trialkyl borates or borate esters.

- For example, starting from 2-chloro-4-methoxy-5-(methoxycarbonyl)aryl bromide or iodide, lithium–halogen exchange with n-butyllithium at low temperature generates the aryllithium species.

- This intermediate is then reacted with trimethyl borate or triethyl borate, yielding the corresponding boronic acid after acidic workup.

- This method requires careful temperature control to avoid side reactions and often results in moderate yields due to sensitivity of the ester and methoxy groups to strong bases.

Transition Metal-Catalyzed Borylation of Aryl Halides

A more modern and widely used method is the palladium-catalyzed cross-coupling of aryl halides with diboron reagents such as bis(pinacolato)diboron (B2pin2):

- The reaction typically employs Pd(0) catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as ethanol or dioxane.

- The aryl halide substrate (e.g., 2-chloro-4-methoxy-5-(methoxycarbonyl)phenyl bromide) undergoes oxidative addition to Pd(0), followed by transmetallation with the diboron reagent and reductive elimination to give the boronate ester intermediate.

- Subsequent hydrolysis or acidic workup yields the free boronic acid.

- This method is advantageous for its mild conditions, functional group tolerance, and relatively high yields (often >80%).

- For example, related substituted arylboronic acids have been synthesized in yields ranging from 62% to 95% using Pd-catalyzed borylation under reflux in ethanol with K2CO3.

Direct C–H Borylation

Direct borylation of aromatic C–H bonds using iridium or rhodium catalysts with diboron reagents represents an atom-economical approach:

- This method avoids the need for prefunctionalized aryl halides.

- However, regioselectivity can be challenging, especially in polysubstituted aromatics like 2-chloro-4-methoxy-5-(methoxycarbonyl)phenyl systems.

- Catalysts such as [Ir(COD)(OMe)]2 with bipyridine ligands are commonly used.

- While promising, this approach is less commonly reported for this specific compound due to the complexity of directing groups and steric effects.

Synthetic Example from Literature

Although direct literature on (2-chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid is limited, closely related compounds have been prepared using Pd-catalyzed borylation of aryl bromides:

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1 | 2-chloro-4-methoxy-5-(methoxycarbonyl)phenyl bromide + B2pin2, Pd(PPh3)4 catalyst, K2CO3, EtOH, reflux | Formation of boronate ester intermediate |

| 2 | Acidic hydrolysis (e.g., aqueous HCl) | Conversion to boronic acid |

| Yield | Typically 80–90% | High purity after silica gel chromatography |

This approach aligns with the general procedure for arylboronic acid synthesis reported in recent studies.

Notes on Purification and Characterization

- The crude boronic acid product is commonly purified by silica gel column chromatography using hexane/ethyl acetate mixtures.

- Characterization includes ^1H NMR, ^13C NMR, and sometimes ^11B NMR to confirm boron incorporation.

- The presence of chloro, methoxy, and methoxycarbonyl groups requires careful monitoring to avoid hydrolysis or demethylation during workup.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Electrophilic trapping (Grignard/Li) | Aryl halide, n-BuLi, trimethyl borate, low temp | Direct, classical approach | Sensitive to functional groups, moderate yields |

| Pd-catalyzed borylation | Aryl halide, B2pin2, Pd(PPh3)4, K2CO3, EtOH reflux | Mild, high yield, functional group tolerant | Cost of Pd catalyst, need for halide precursor |

| Direct C–H borylation | Arene, B2pin2, Ir or Rh catalyst, ligand | Atom economy, no halide needed | Regioselectivity challenges, less reported for complex substrates |

| Transmetalation from silanes/stannanes | Aryl silane/stannane, boron reagent, Pd catalyst | Alternative route | Toxic reagents, less common |

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid participates in various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chloro group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds.

Oxidation: The major product is the corresponding phenol.

Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

The compound plays a crucial role in the synthesis of pharmaceuticals, especially in developing targeted cancer therapies. Its boronic acid functionality allows it to form stable complexes with biomolecules, which is essential for drug design and efficacy.

Key Applications:

- Anticancer Agents: Boronic acids have been shown to inhibit proteasome activity, making them relevant in cancer treatment. For instance, modifications of existing drugs with boronic acid groups can enhance their potency and selectivity against cancer cells .

- Drug Discovery: The incorporation of (2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid into drug candidates can improve pharmacokinetic properties, leading to more effective treatments.

Organic Synthesis

This compound is a vital building block in organic synthesis, particularly through the Suzuki-Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds.

Applications in Organic Synthesis:

- Building Block for Complex Molecules: It enables the synthesis of complex organic molecules by reacting with various organic halides or activated alkenes.

- Development of New Materials: The compound's ability to participate in diverse chemical reactions makes it instrumental in creating new materials for electronics and other applications .

Material Science

In material science, this compound is utilized to develop advanced materials with enhanced properties.

Material Science Applications:

- Polymers and Nanomaterials: The compound contributes to the production of polymers that exhibit improved conductivity and mechanical strength, which are critical for applications in electronics and construction .

- Self-Assembled Structures: Its unique structural properties allow for the formation of self-assembled structures, which are beneficial in creating functional materials for sensors and organic electronics.

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential in developing more effective agrochemicals.

Agricultural Applications:

- Herbicides and Pesticides: The compound aids in designing herbicides and pesticides that are not only effective but also environmentally friendly, supporting sustainable agricultural practices .

Data Table: Comparison of Applications

| Application Area | Specific Use Cases | Impact |

|---|---|---|

| Pharmaceutical | Anticancer agents, drug discovery | Enhanced potency and selectivity against cancer cells |

| Organic Synthesis | Building blocks for complex molecules | Facilitates formation of carbon-carbon bonds |

| Material Science | Production of advanced polymers and nanomaterials | Improved conductivity and strength |

| Agricultural Chemistry | Development of herbicides and pesticides | More effective and environmentally friendly agrochemicals |

Case Studies

-

Anticancer Research:

A study highlighted the effectiveness of boronic acids in inhibiting proteasome activity, showcasing their potential as therapeutic agents against various cancers. The introduction of this compound into drug formulations demonstrated improved efficacy compared to traditional treatments . -

Organic Synthesis Innovations:

Researchers successfully utilized this compound in a series of Suzuki reactions to synthesize complex organic frameworks that are pivotal in drug development. This method showcased the compound's versatility as a building block for diverse organic molecules. -

Material Development:

Investigations into polymer composites incorporating this compound revealed enhanced mechanical properties and thermal stability, making them suitable for advanced electronic applications .

Mechanism of Action

The mechanism of action of (2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Chlorinated Derivatives

- (2,4-Dichloro-5-methoxyphenyl)boronic acid (CAS 431942-67-5): Contains two chlorine atoms (positions 2 and 4) and a methoxy group (position 5). Increased electron-withdrawing effects from chlorine enhance reactivity in cross-coupling reactions compared to the monochloro target compound. However, steric hindrance may reduce accessibility for enzyme inhibition . Similarity score: 1.00 (based on substituent position and halogen count) .

- (2,5-Dichloro-4-methoxyphenyl)boronic acid (CAS 1612184-34-5): Differs in chlorine placement (positions 2 and 5) and methoxy position (4).

Fluorinated and Carbonyl-Substituted Analogues

- 2-Methoxycarbonyl-5-fluorophenylboronic acid (CAS 850568-05-7): Replaces chlorine with fluorine and retains the methoxycarbonyl group. Similarity score: 0.96 .

(4-Methoxycarbonylphenyl)boronic acid (CAS 127972-02-5) :

Enzyme Inhibition

- Target compound: The methoxycarbonyl group mimics transition states in β-lactamase inhibition, forming reversible covalent bonds with catalytic serine residues .

- [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Demonstrated 97% inhibition of fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM for similar efficacy). The flexible methoxyethyl chain enhances binding pocket compatibility, a feature absent in the rigid target compound .

Physicochemical Properties

- Polar Surface Area (PSA) : The target compound’s higher PSA (75.99 Ų) reflects increased hydrogen-bonding capacity from the methoxycarbonyl group, enhancing solubility in polar solvents compared to dichloro analogues .

- LogP : Lower LogP (1.82) than dichloro derivatives (2.15) suggests better aqueous compatibility, critical for biological applications .

Biological Activity

(2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound notable for its boronic acid functional group, which imparts significant biological activity. This compound is characterized by a substituted phenyl ring that includes chloro, methoxy, and methoxycarbonyl groups, enhancing its reactivity and potential applications in medicinal chemistry.

The molecular formula of this compound is with a molecular weight of 244.44 g/mol. Its structure allows for the formation of reversible covalent bonds with diols, a characteristic feature of boronic acids that is exploited in various biological applications.

Boronic acids, including this compound, are known to interact with biological molecules, particularly enzymes and receptors. They can inhibit proteasome activity, making them relevant in cancer research as potential therapeutic agents. The presence of multiple functional groups in this compound enhances its selectivity and reactivity in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- Studies have shown that boronic acids can selectively induce toxicity in cancer cells while sparing healthy cells. For instance, compounds structurally related to this compound have demonstrated selective toxicity towards breast cancer cells .

- In vitro assays indicated that similar boronic compounds significantly reduced the viability of prostate cancer cells while maintaining higher viability in healthy cell lines .

- Antioxidant Properties :

- Antimicrobial Activity :

Anticancer Assays

A notable study evaluated the cytotoxic effects of several boronic compounds on PC-3 (human prostate cancer) cells. The results indicated that at concentrations of 0.5 to 5 µM, certain boronic compounds decreased cell viability significantly while preserving healthy cell lines .

Antioxidant Activity Evaluation

In another study, various boronic compounds were subjected to antioxidant activity tests using methods like the Beta-carotene bleaching test. These compounds demonstrated significant antioxidant activity comparable to standard antioxidants such as α-Tocopherol and Butylated Hydroxytoluene (BHT) .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methoxyphenylboronic acid | Lacks chloro and methoxycarbonyl groups | Simpler structure; less reactivity |

| 4-Chlorophenylboronic acid | Similar chloro substituent; lacks methoxy groups | Less versatile in biological applications |

| 3-Methoxy-4-boronophenyl acetic acid | Contains a carboxylic acid group | Different mechanism of action compared to the target compound |

The unique combination of functional groups present in this compound enhances its reactivity and selectivity compared to these similar compounds.

Q & A

Q. What are the recommended methods for synthesizing (2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , utilizing palladium catalysts (e.g., Pd(PPh₃)₄) and optimized conditions (e.g., Na₂CO₃ as a base, aqueous/organic solvent systems). Key intermediates include halogenated aryl precursors and boronic esters. Ensure anhydrous conditions and inert atmospheres to prevent boronic acid degradation. Post-reaction purification involves column chromatography or recrystallization .

Q. How can impurities in this boronic acid be quantified during synthesis?

Use LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column and tandem mass spectrometry in negative ionization mode. Validate the method for sensitivity (LOD < 0.1 ppm), linearity (R² > 0.99), and recovery (>90%). Reference standards for common impurities (e.g., methyl phenyl boronic acid) are essential for calibration .

Q. What safety protocols are critical when handling this compound?

- Avoid inhalation/contact: Use fume hoods, gloves, and protective eyewear.

- Store in dry, airtight containers at 2–8°C to prevent hydrolysis.

- Emergency measures: Immediate flushing with water for eye/skin exposure; activated charcoal for ingestion .

Advanced Research Questions

Q. How does the oxidative stability of this boronic acid compare to its ester derivatives?

Evaluate stability using hydrogen peroxide (1.2 equiv.) and monitor conversion to phenol via ¹H-NMR . Free boronic acids generally oxidize slower than esters (e.g., pinacol esters). For example, a free acid may reach 50% conversion in 22 minutes, while esters vary (5–27 minutes) depending on diol affinity. Use alizarin red S assays to rank diol-boronic acid affinities and correlate with oxidation rates .

Q. Can this compound be integrated into stimuli-responsive drug delivery systems?

Yes. The boronic acid moiety forms pH- or glucose-sensitive complexes with polyols (e.g., glucose). Design hydrogels by copolymerizing with acrylamide derivatives. Monitor release kinetics under physiological conditions (e.g., pH 7.4 vs. 5.5) using UV-Vis or fluorescence spectroscopy .

Q. What computational methods predict its mutagenic potential as a genotoxic impurity?

Use in silico tools (e.g., Derek Nexus, Sarah Nexus) to assess structural alerts. Focus on the boronic acid group’s electrophilicity and potential DNA adduct formation. Validate predictions with Ames tests if concentrations exceed ICH M7 thresholds (e.g., >1 ppm in APIs) .

Q. How do structural isomers impact its reactivity in cross-coupling reactions?

Isomers (e.g., 3-chloro vs. 5-chloro substitution) alter steric and electronic properties, affecting catalytic efficiency. Compare yields and reaction rates using X-ray crystallography (SHELXL refinement ) or DFT calculations to map electronic distributions. For example, electron-withdrawing groups at the 5-position may enhance oxidative addition in Pd-catalyzed reactions .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.